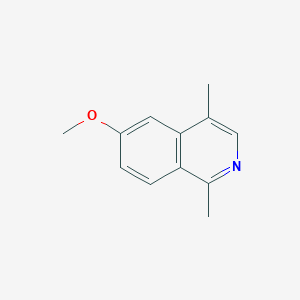

6-Methoxy-1,4-dimethylisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

115852-10-3 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

6-methoxy-1,4-dimethylisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-8-7-13-9(2)11-5-4-10(14-3)6-12(8)11/h4-7H,1-3H3 |

InChI Key |

GOGVNTDQQMRHHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)OC)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 1,4 Dimethylisoquinoline and Analogues

Established Synthetic Routes to 6-Methoxy-1,4-dimethylisoquinoline

The classical synthesis of 6-Methoxy-1,4-dimethylisoquinoline is a multi-step process that typically relies on the formation of the heterocyclic ring via cyclization, followed by an aromatization step.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of isoquinoline (B145761) derivatives. researchgate.net Discovered in 1893, this reaction facilitates the intramolecular cyclization of β-arylethylamides or carbamates to form 3,4-dihydroisoquinolines using a dehydrating acid catalyst. wikipedia.orgjk-sci.com This approach is a key strategy for preparing the core of 6-Methoxy-1,4-dimethylisoquinoline. rsc.org

The reaction proceeds via an intramolecular electrophilic aromatic substitution. jk-sci.com The starting material, a specifically substituted N-acetyl-β-phenylethylamine, is treated with a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgaurigeneservices.com The mechanism is believed to involve the formation of a nitrilium ion intermediate, which then undergoes cyclization by attacking the electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org The presence of an electron-donating group, like the methoxy (B1213986) group at the para-position of the precursor, activates the ring and facilitates the electrophilic attack required for ring closure. jk-sci.com

Table 1: Bischler-Napieralski Cyclization for Dihydroisoquinoline Synthesis

| Reactant | Reagent | Product |

|---|---|---|

| N-(1-(4-methoxyphenyl)propan-2-yl)acetamide | Phosphorus oxychloride (POCl₃) | 6-Methoxy-1,4-dimethyl-3,4-dihydroisoquinoline |

The Bischler-Napieralski cyclization yields a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgorganic-chemistry.org To obtain the final aromatic 6-Methoxy-1,4-dimethylisoquinoline, this intermediate must undergo dehydrogenation (aromatization).

This transformation can be achieved through several methods. A common laboratory procedure involves heating the dihydroisoquinoline with a catalyst such as palladium on carbon (Pd/C). youtube.com Other reagents like sulfur or manganese dioxide have also been employed for the aromatization of similar structures. aurigeneservices.com More contemporary methods include palladium-catalyzed aerobic oxidative dehydrogenation, which offers a powerful strategy for the synthesis of substituted aromatic compounds from their cyclic precursors. nih.gov This step is crucial for establishing the fully unsaturated and stable isoquinoline ring system.

Table 2: Aromatization of Dihydroisoquinoline Intermediate

| Reactant | Reagent/Catalyst | Product |

|---|---|---|

| 6-Methoxy-1,4-dimethyl-3,4-dihydroisoquinoline | Palladium on Carbon (Pd/C) | 6-Methoxy-1,4-dimethylisoquinoline |

The success of the Bischler-Napieralski synthesis hinges on the availability of the correct amide precursor. For the target molecule, this is N-(1-(4-methoxyphenyl)propan-2-yl)acetamide . The synthesis of this precursor begins with commercially available materials and involves standard organic transformations.

A plausible route starts from 4-methoxyphenylacetone. This ketone can undergo reductive amination to yield the primary amine, 1-(4-methoxyphenyl)propan-2-amine. The subsequent and final step in the precursor synthesis is the acylation of this amine. researchgate.net Treating the amine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, readily forms the required N-acetyl amide, N-(1-(4-methoxyphenyl)propan-2-yl)acetamide, setting the stage for the key cyclization reaction. youtube.com

Exploration of Novel and Emerging Synthetic Approaches for Substituted Isoquinolines

While classical methods are effective, modern synthetic chemistry has introduced powerful catalytic systems that provide novel pathways to substituted isoquinolines, often with greater efficiency and functional group tolerance.

The Ullmann–Goldberg reaction, a copper-catalyzed C-N bond-forming process, has been adapted for the synthesis of complex nitrogen-containing heterocycles. scispace.comresearchgate.net While traditionally used for arylating amines and amides, cascade reactions incorporating this type of coupling have been developed to construct the isoquinoline scaffold.

One such strategy involves a copper(I)-catalyzed tandem reaction where a 2-bromoaryl ketone, a terminal alkyne, and acetonitrile (B52724) combine in a [3+2+1] cyclization to generate highly functionalized isoquinolines. organic-chemistry.org Another approach utilizes a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones to produce a variety of isoquinoline derivatives. organic-chemistry.org These methods showcase the potential of copper catalysis to assemble the isoquinoline core from different, readily available building blocks, providing alternative routes to analogues of 6-Methoxy-1,4-dimethylisoquinoline. The general mechanism often involves a Cu(I) catalyst, a ligand to stabilize the metal center, and a base. nih.govrsc.org

Table 3: Example of Copper-Catalyzed Isoquinoline Synthesis

| Starting Materials | Catalyst System | Product Type |

|---|---|---|

| 2-Bromoaryl ketone, Terminal alkyne, Acetonitrile | CuI | Densely functionalized isoquinolines |

Rhodium(III)-catalyzed C-H activation has emerged as a formidable tool for the efficient synthesis of complex heterocycles. organic-chemistry.org These reactions allow for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials and often proceeding with high regioselectivity. acs.orgacs.org

Several elegant rhodium-catalyzed cascade reactions have been reported for the synthesis of substituted isoquinolines. For example, the annulation of N-methoxybenzamides with allenes, catalyzed by palladium, provides 3,4-substituted hydroisoquinolones. mdpi.com Rhodium(III) catalysts are particularly effective in similar transformations. One approach involves the coupling of aryl amidines with α-substituted ketones, where the amidine acts as a directing group to guide the C-H activation. acs.org Another strategy employs hydrazones as internal oxidizing directing groups for the annulation of arenes with alkynes, leading to highly substituted isoquinolines via C-C and C-N bond formation and N-N bond cleavage. acs.org These cascade reactions represent the cutting edge of isoquinoline synthesis, offering rapid access to a diverse array of complex structures.

Table 4: Example of Rhodium(III)-Catalyzed Isoquinoline Synthesis

| Reactants | Catalyst System | Product Type |

|---|---|---|

| Benzimidate, Allyl carbonate | [RhCp*Cl₂]₂, AgSbF₆ | Substituted isoquinolines |

Microwave-Assisted 6π-Azaelectrocyclization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. nih.govyoutube.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like isoquinolines.

The 6π-azaelectrocyclization is a type of pericyclic reaction where a linear conjugated system containing a nitrogen atom undergoes cyclization. The application of microwave irradiation can dramatically enhance the efficiency of these reactions. nih.gov The process involves the intense heating of polar molecules, which accelerates reaction rates. nih.gov This method offers a sustainable and efficient alternative to conventional heating, which often requires long reaction times and can lead to the formation of byproducts. nih.govresearchgate.net For instance, the synthesis of various quinoline (B57606) and isoquinoline derivatives has been significantly improved by using microwave irradiation, which facilitates the condensation of starting materials like quinaldines with aromatic aldehydes. researchgate.net

Key Advantages of Microwave-Assisted Synthesis:

Rapid Heating: Direct and efficient heating of the reaction mixture. nih.gov

Reduced Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes. youtube.com

Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products. nih.gov

Energy Efficiency: Contributes to greener chemical processes by saving energy. youtube.com

Multistep Reaction Routes Involving Henry, Nef, and Reductive Amination

Complex molecules like 6-Methoxy-1,4-dimethylisoquinoline can be constructed through carefully planned multi-step sequences that build the molecular framework piece by piece. A synthetic pathway involving the Henry, Nef, and reductive amination reactions represents a classical yet powerful approach to amine synthesis, which is central to forming the isoquinoline core.

The Henry Reaction (Nitroaldol Reaction): This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. It is a fundamental carbon-carbon bond-forming reaction that can be used to introduce a nitro group, which is a versatile synthetic intermediate.

The Nef Reaction: Following the Henry reaction, the resulting nitro compound can be converted into a carbonyl compound (an aldehyde or ketone) through the Nef reaction. This transformation is typically carried out under acidic conditions and is crucial for setting up the subsequent amination step.

Reductive Amination: This is a highly effective method for synthesizing amines from aldehydes or ketones. youtube.comyoutube.com The carbonyl group generated via the Nef reaction can be reacted with an amine (such as ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate. youtube.com This intermediate is then reduced in situ to the corresponding amine. youtube.com A key advantage of this method is that all reagents can often be mixed in a single pot. youtube.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated imine over the initial carbonyl compound. youtube.com This sequence of reactions provides a reliable pathway to construct the substituted ethylamine (B1201723) side chain required for cyclization into the isoquinoline ring system.

Nucleophilic Addition and Cyclocondensation Reactions

The synthesis of the isoquinoline ring is often achieved through a sequence involving nucleophilic addition followed by an intramolecular cyclocondensation reaction. This strategy is a cornerstone of heterocyclic chemistry.

The process typically begins with a substituted benzaldehyde (B42025) derivative, which serves as the electrophilic component. A nucleophile, often a carbanion or an enolate, adds to the carbonyl group of the aldehyde. The resulting intermediate is then designed to undergo a cyclization reaction. In the context of isoquinoline synthesis, this often involves a Pictet-Spengler or Bischler-Napieralski type reaction.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline, which can be subsequently aromatized. numberanalytics.com

Bischler-Napieralski Reaction: In this method, a β-arylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. numberanalytics.com This intermediate can then be dehydrogenated to the final isoquinoline. This method is known for its high yields and mild conditions. numberanalytics.com

These cyclocondensation reactions are fundamental for constructing the bicyclic isoquinoline core, and the specific substituents on the starting materials will determine the final substitution pattern on the isoquinoline product, such as the methoxy and methyl groups in 6-Methoxy-1,4-dimethylisoquinoline.

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like isoquinolines to minimize environmental impact. numberanalytics.commun.ca The goal is to design processes that are safer, more efficient, and use renewable resources. numberanalytics.com

Key green chemistry strategies applicable to isoquinoline synthesis include:

Use of Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce environmental pollution. numberanalytics.com

Catalysis: The use of highly efficient and selective catalysts, including metal-based and metal-free systems, can reduce waste by minimizing the need for stoichiometric reagents and avoiding multiple protection-deprotection steps. numberanalytics.commdpi.com Transition-metal-catalyzed C-H activation has become a prominent strategy in modern isoquinoline synthesis. researchgate.net

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis not only reduces energy consumption but can also improve reaction yields and shorten reaction times. youtube.comnumberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations.

The development of one-pot syntheses and multi-component reactions are particularly aligned with green chemistry principles, as they reduce the number of separate operations, solvent usage, and waste generation. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 1,4 Dimethylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial relationships of atoms within a molecule can be mapped out with high precision.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, number, and the proximity of neighboring protons. For 6-Methoxy-1,4-dimethylisoquinoline, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents.

The aromatic region would show signals for H-3, H-5, H-7, and H-8. The proton at C-3 would likely appear as a singlet. The protons on the methoxy-substituted benzene (B151609) ring (H-5, H-7, and H-8) would present a more complex pattern. H-5, being ortho to the methoxy group, would likely appear as a doublet, coupled to H-7. H-7 would be a doublet of doublets, coupled to both H-5 and H-8, and H-8 would be a doublet coupled to H-7. The electron-donating methoxy group at C-6 influences the chemical shifts of these aromatic protons, typically shifting them upfield compared to the unsubstituted isoquinoline (B145761).

The two methyl groups at positions C-1 and C-4 would each produce a sharp singlet in the upfield region of the spectrum. The methoxy group protons at C-6 would also appear as a distinct singlet.

Predicted ¹H NMR Data for 6-Methoxy-1,4-dimethylisoquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.2-7.4 | s (singlet) |

| H-5 | 7.0-7.2 | d (doublet) |

| H-7 | 7.3-7.5 | dd (doublet of doublets) |

| H-8 | 7.9-8.1 | d (doublet) |

| 1-CH₃ | 2.6-2.8 | s (singlet) |

| 4-CH₃ | 2.5-2.7 | s (singlet) |

| 6-OCH₃ | 3.9-4.1 | s (singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 6-Methoxy-1,4-dimethylisoquinoline will produce a signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and chemical environment.

The spectrum would feature signals for the ten carbons of the isoquinoline core, plus the two methyl carbons and the methoxy carbon. The quaternary carbons (C-1, C-4, C-4a, C-6, C-8a) can be distinguished from the carbons bearing hydrogen atoms (CH groups: C-3, C-5, C-7, C-8) with the aid of techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C-6 carbon, attached to the electronegative oxygen of the methoxy group, is expected to resonate at a significantly downfield chemical shift.

Predicted ¹³C NMR Data for 6-Methoxy-1,4-dimethylisoquinoline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 158-160 |

| C-3 | 120-122 |

| C-4 | 145-147 |

| C-4a | 134-136 |

| C-5 | 104-106 |

| C-6 | 157-159 |

| C-7 | 124-126 |

| C-8 | 129-131 |

| C-8a | 126-128 |

| 1-CH₃ | 22-24 |

| 4-CH₃ | 18-20 |

| 6-OCH₃ | 55-57 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-Methoxy-1,4-dimethylisoquinoline, COSY would show correlations between the coupled aromatic protons: H-5 with H-7, and H-7 with H-8. This helps to definitively assign the protons on the benzene ring portion of the isoquinoline.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹JCH). hmdb.ca It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal assigned to H-5 would show a cross-peak with the carbon signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is crucial for connecting the different fragments of the molecule and assigning quaternary carbons. Key expected correlations for 6-Methoxy-1,4-dimethylisoquinoline would include:

The protons of the 1-CH₃ group correlating to C-1 and C-8a.

The protons of the 4-CH₃ group correlating to C-3, C-4, and C-4a.

The protons of the 6-OCH₃ group correlating to C-6.

The H-5 proton correlating to C-4, C-6, and C-7.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. By integrating the signals in a ¹H NMR spectrum and comparing them to the signal of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. To assess the purity of a synthesized batch of 6-Methoxy-1,4-dimethylisoquinoline, a known mass of the sample would be dissolved with a known mass of an internal standard (e.g., maleic acid or dimethyl sulfone) in a deuterated solvent. The purity is calculated by comparing the integral of a well-resolved proton signal from the target molecule (e.g., one of the methyl singlets) with the integral of a known signal from the standard. This method is valuable for determining the yield of a chemical reaction without the need for extensive purification and isolation of the product.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a definitive method of identification. For 6-Methoxy-1,4-dimethylisoquinoline (C₁₂H₁₃NO), the exact mass of the neutral molecule is 187.0997 g/mol . In ESI (Electrospray Ionization) positive mode, the compound would typically be observed as the protonated molecule, [M+H]⁺.

The theoretical exact mass of the [M+H]⁺ ion would be calculated as follows:

C₁₂H₁₄NO⁺ = (12 * 12.000000) + (14 * 1.007825) + (1 * 14.003074) + (1 * 15.994915) = 188.1075

An experimental HRMS measurement matching this value to within 5 ppm would provide strong evidence for the presence and identity of 6-Methoxy-1,4-dimethylisoquinoline. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the analysis of isoquinoline derivatives, GC-MS provides crucial information on their molecular weight and fragmentation patterns, which aids in their identification. For 6-Methoxy-1,4-dimethylisoquinoline, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation of isoquinoline alkaloids is often characterized by the loss of substituents from the isoquinoline core. nih.gov For instance, the fragmentation of related methoxy-substituted isoquinoline derivatives often involves the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the bonds adjacent to the nitrogen atom. nih.gov

Due to the lack of a publicly available mass spectrum for 6-Methoxy-1,4-dimethylisoquinoline, the expected fragmentation can be inferred from related structures. The fragmentation pathways for similar compounds often involve the loss of small molecules or radicals, leading to the formation of stable fragment ions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is a highly sensitive and specific method for the analysis of isoquinoline alkaloids in complex mixtures. nih.govresearchgate.netnih.gov ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in the mass spectrometer to generate characteristic fragment ions.

The fragmentation of isoquinoline alkaloids in ESI-MS/MS often involves the cleavage of bonds within the isoquinoline nucleus and the loss of substituents. nih.govresearchgate.net For 6-Methoxy-1,4-dimethylisoquinoline, characteristic fragmentation would likely involve the loss of the methyl groups and the methoxy group. The study of related isoquinoline alkaloids has shown that the fragmentation pattern is highly dependent on the structure of the molecule and the collision energy used. nih.govnih.gov Common fragmentation pathways include the loss of a methyl radical and subsequent loss of carbon monoxide. researchgate.net

An ion-pair HPLC-ESI-MS/MS method has been shown to be effective for the characterization of isoquinoline alkaloids, revealing similar neutral and/or radical losses across different compound types. researchgate.net

Fragmentation Pattern Interpretation for Structural Confirmation

The interpretation of fragmentation patterns obtained from both GC-MS and LC-MS/MS is a critical step in the structural confirmation of 6-Methoxy-1,4-dimethylisoquinoline. The observed fragment ions provide a molecular fingerprint that can be used to piece together the structure of the parent molecule.

In the case of isoquinoline alkaloids, the fragmentation often provides information about the substitution pattern on the aromatic ring and the nature of the substituents. nih.gov For example, the loss of a methoxy group can occur via the loss of a methyl radical followed by the loss of a carbon monoxide molecule. The presence of vicinal methoxy and hydroxy groups, or two vicinal methoxy groups, can lead to characteristic losses of methanol (B129727) (CH₃OH) or methane (B114726) (CH₄), respectively. nih.gov While 6-Methoxy-1,4-dimethylisoquinoline does not possess these specific vicinal arrangements, the general principles of fragmentation of the methoxy group apply.

The fragmentation of the dimethyl groups would likely involve the loss of methyl radicals. By analyzing the mass-to-charge ratios of the parent ion and the fragment ions, a putative structure can be proposed and compared with theoretical fragmentation patterns or data from authentic standards, if available.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are invaluable for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For 6-Methoxy-1,4-dimethylisoquinoline, the FT-IR spectrum would be expected to show absorption bands corresponding to its aromatic isoquinoline core and its methoxy and methyl substituents.

Aromatic compounds typically exhibit C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ range. vscht.czpressbooks.pub The presence of a methoxy group (O-CH₃) would give rise to a characteristic C-O stretching vibration, typically observed in the 1260-1050 cm⁻¹ region. vscht.cz The methyl groups (-CH₃) would show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the C-H bonds in methyl groups are typically observed around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

The following table summarizes the expected characteristic IR absorption bands for 6-Methoxy-1,4-dimethylisoquinoline based on typical ranges for its functional groups. vscht.czpressbooks.pubnih.govscialert.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Methyl) | Stretching | 2975-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O (Methoxy) | Stretching | 1260-1050 |

| Aromatic C-H | Out-of-plane bending | 900-675 |

Surface-Enhanced Raman Spectroscopy (SERS) for Localization and Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold nanoparticles. nih.govnih.govarxiv.org This enhancement allows for the detection of analytes at very low concentrations.

For the analysis of 6-Methoxy-1,4-dimethylisoquinoline, SERS could provide detailed vibrational information, complementing the data obtained from FT-IR. The SERS spectrum would be expected to show enhanced signals for the vibrational modes of the isoquinoline ring system, as nitrogen-containing heterocyclic compounds often exhibit strong interactions with the metal surface. koreascience.kr The orientation of the molecule on the SERS substrate can influence the enhancement of different vibrational modes, providing insights into the adsorption geometry. The use of silver nanoparticles has been shown to be effective as SERS-active substrates for the detection and characterization of various molecules. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

While a crystal structure for 6-Methoxy-1,4-dimethylisoquinoline is not publicly available, data from a closely related compound, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride, provides insight into the expected structural features. nih.gov In this related structure, the isoquinoline ring system adopts a half-chair conformation, and the methoxy groups are slightly rotated relative to the plane of the aromatic ring. nih.gov The crystal packing is stabilized by hydrogen bonding and weak C-H···Cl interactions. nih.gov

For 6-Methoxy-1,4-dimethylisoquinoline, a single-crystal X-ray diffraction analysis would be expected to reveal the precise geometry of the isoquinoline core, the positions of the methoxy and dimethyl substituents, and how the molecules pack together in the crystal lattice. This information is crucial for understanding the compound's physical properties and its interactions with other molecules.

Elucidation of Molecular Conformation and Stereochemistry

The three-dimensional arrangement of atoms in 6-Methoxy-1,4-dimethylisoquinoline, its conformation, and any potential stereochemical isomers are dictated by the interplay of the planar aromatic isoquinoline core and the attached methyl and methoxy groups. The isoquinoline ring system itself is planar. The introduction of a methyl group at the 4-position does not induce chirality in the fully aromatic system.

The free rotation around the single bond of the methoxy group at the 6-position and the methyl groups at the 1- and 4-positions will be influenced by steric hindrance from adjacent protons on the aromatic ring. Computational modeling and Nuclear Overhauser Effect (NOE) NMR spectroscopy would be the primary tools for determining the preferred orientation of the methoxy group's methyl moiety relative to the isoquinoline ring. It is anticipated that the methyl group of the methoxy substituent will orient itself to minimize steric clashes with the proton at the 5-position.

While 6-Methoxy-1,4-dimethylisoquinoline itself is achiral, related reduced derivatives, such as those where the pyridine (B92270) ring is partially or fully saturated (tetrahydroisoquinolines), can possess stereocenters. For instance, the reduction of the C1=N double bond and the C3-C4 double bond would introduce chirality at positions 1 and 4, leading to the possibility of diastereomers and enantiomers. The stereochemistry of such reduced isoquinolines is often determined using a combination of NMR techniques and X-ray crystallography. For example, in the synthesis and stereochemical determination of related 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinolines, NMR spectroscopy was instrumental in determining the relative and absolute configurations of the stereocenters. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. mdpi.com The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of its conjugated π-system. rsc.org

The UV-Vis spectrum of 6-Methoxy-1,4-dimethylisoquinoline is expected to be dominated by π → π* transitions associated with the aromatic isoquinoline core. The methoxy group at the 6-position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The methyl groups at the 1- and 4-positions are likely to have a smaller, yet still noticeable, bathochromic effect.

To illustrate the effect of substituents on the UV-Vis spectra of related heterocyclic systems, the following table presents data for a synthesized benzoisoquinolinedione derivative in various solvents. This demonstrates the principle of solvatochromism, where the polarity of the solvent can influence the position of the absorption maxima.

| Solvent | Wavelength of Maximum Absorption (λmax) (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| DMF | 515 - 535 | 1.59 x 10⁴ - 3.00 x 10⁴ |

This data is for (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione and is provided for illustrative purposes to show the effect of solvent on UV-Vis absorption. mdpi.com

The electronic transitions in aromatic systems like 6-Methoxy-1,4-dimethylisoquinoline are generally of high intensity (large molar absorptivity, ε), a characteristic feature of π → π* transitions. np-mrd.org The precise λmax values for 6-Methoxy-1,4-dimethylisoquinoline would need to be determined experimentally by recording its UV-Vis spectrum in a suitable solvent, such as ethanol (B145695) or cyclohexane.

Computational Chemistry and Theoretical Studies of 6 Methoxy 1,4 Dimethylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications

There are no specific DFT studies published for 6-Methoxy-1,4-dimethylisoquinoline. In analogous research on related heterocyclic compounds, such as quinoline (B57606) derivatives, DFT methods like B3LYP with a 6-311G(d,p) basis set are commonly employed to optimize the molecular geometry and investigate electronic properties. mdpi.com Such calculations would typically be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which provides insights into the molecule's kinetic stability and chemical reactivity.

Analysis of Electronic Properties and Stability

Without specific DFT calculations, a detailed analysis of the electronic properties and stability of 6-Methoxy-1,4-dimethylisoquinoline cannot be provided. Hypothetically, such an analysis would involve examining the molecular electrostatic potential (MEP) to predict sites for electrophilic and nucleophilic attack. The relative energies of different conformations would also be calculated to determine the most stable three-dimensional structure of the molecule.

Molecular Modeling and Docking Studies for Biological Interactions

Prediction of Ligand-Target Binding Modes

Molecular docking studies are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme. While the parent compound for which 6-Methoxy-1,4-dimethylisoquinoline is an intermediate, the antitumor antibiotic CC-1065, is known to bind to DNA, there are no published docking studies specifically for 6-Methoxy-1,4-dimethylisoquinoline against any biological target. Such a study would involve computational screening against various protein structures to identify potential binding partners and to visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Estimation of Binding Affinities to Macromolecular Targets

Following the prediction of binding modes, computational methods can be used to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). These scores help to rank potential drug candidates based on their predicted potency. For 6-Methoxy-1,4-dimethylisoquinoline, no such estimations of binding affinities have been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies involve creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. These models are then used to predict the activity of new, unsynthesized compounds. A QSAR study requires a dataset of structurally related compounds with measured biological activity. As there are no published studies on the biological activity of a series of analogs of 6-Methoxy-1,4-dimethylisoquinoline, no QSAR models have been developed. Research on other classes of compounds, such as 6-methoxy benzamides, has successfully used QSAR to predict their activity as D2 receptor antagonists. nih.gov

Mechanistic Investigations of Chemical Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For 6-Methoxy-1,4-dimethylisoquinoline, these methods can be used to understand its reactivity and predict the outcomes of chemical transformations.

The transition state is a high-energy, transient species that exists at the peak of the energy profile of a chemical reaction. Its structure and energy determine the rate of the reaction. Computational methods, particularly Density Functional Theory (DFT), can be used to locate and characterize the transition state for a given reaction.

For a reaction involving 6-Methoxy-1,4-dimethylisoquinoline, such as an electrophilic aromatic substitution, computational chemists would:

Model the Reactants and Products: The 3D structures and energies of the starting materials and products would be calculated.

Locate the Transition State: Specialized algorithms would be used to find the transition state structure connecting the reactants and products.

Verify the Transition State: The transition state is confirmed by a vibrational frequency analysis, which should show a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy of the transition state relative to the reactants (the activation energy) provides a quantitative measure of the reaction rate.

Table 2: Hypothetical Calculated Energies for a Reaction of 6-Methoxy-1,4-dimethylisoquinoline

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediates | +2.5 |

| Products | -5.8 |

This table is for illustrative purposes only and does not represent actual calculated data.

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational chemistry can be used to map out these competing reaction pathways and predict the selectivity of a reaction.

For 6-Methoxy-1,4-dimethylisoquinoline, which has multiple potential sites for electrophilic attack, computational studies could:

Calculate the Energy Profiles: The complete energy profiles for attack at each possible position on the aromatic ring would be calculated.

Identify the Lowest Energy Pathway: The pathway with the lowest activation energy would be identified as the most favorable, thus predicting the major product of the reaction.

Analyze Electronic and Steric Effects: The calculations would provide insights into how the methoxy (B1213986) and methyl substituents direct the incoming electrophile to a specific position.

These theoretical predictions can be invaluable for planning and optimizing the synthesis of derivatives of 6-Methoxy-1,4-dimethylisoquinoline.

Advanced Applications in Chemical Biology and Materials Science

Development of 6-Methoxy-1,4-dimethylisoquinoline as Chemical Probes

Chemical probes are essential small molecules used to study and manipulate biological systems. The isoquinoline (B145761) core serves as a privileged scaffold for the design of such probes due to its rigid structure and the ease with which it can be functionalized to interact with specific biological targets. nih.gov

Design for Specific Biological Target Identification

The design of chemical probes based on the 6-Methoxy-1,4-dimethylisoquinoline framework is guided by the need for high affinity and selectivity towards a specific biological target. The substituents on the isoquinoline ring play a critical role in modulating these properties. For instance, the introduction of an electron-donating methoxy (B1213986) group at the para-position of a related benzamide-isoquinoline derivative has been shown to significantly enhance affinity and selectivity for the sigma-2 (σ2) receptor. nih.gov This finding suggests that the methoxy group at the 6-position of the isoquinoline core can be a key determinant for targeting specific receptor subtypes.

The design strategy often involves creating a library of derivatives where the position and nature of substituents are varied. These compounds are then screened against a panel of biological targets to identify lead compounds with the desired selectivity. The data gathered from these screenings provides valuable structure-activity relationship (SAR) information, which guides further optimization of the probe's design. The ultimate goal is to create a molecule that binds with high affinity to the target of interest while exhibiting minimal off-target effects.

Use in Receptor Binding and Enzymatic Assays

Once designed, isoquinoline-based compounds are rigorously tested in various in vitro assays to characterize their biological activity. Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. Competitive binding assays, for example, are used to measure the binding affinity of new isoquinoline derivatives for receptors like the σ1 and σ2 receptors. nih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is used, and the ability of the new compound to displace the radioligand is measured. The results are typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.

In a study of benzamide-isoquinoline derivatives, the introduction of a para-methoxy group resulted in a compound with dramatically increased affinity and selectivity for the σ2 receptor over the σ1 receptor. nih.gov

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |

| 5e (with para-methoxy) | 215 ± 25 | 1.8 ± 0.2 | 119 |

| 5f (without para-methoxy) | 350 ± 45 | 150 ± 20 | 2.3 |

This table is based on data for benzamide-isoquinoline derivatives, illustrating the effect of a methoxy group on receptor affinity and selectivity. nih.gov

Furthermore, isoquinoline alkaloids have been investigated for their inhibitory effects on enzymes. For instance, certain isoquinoline compounds have demonstrated noncompetitive inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. researchgate.net Kinetic analyses from these enzymatic assays provide insights into the mechanism of inhibition and the potential therapeutic applications of these compounds. researchgate.net

Imaging Agents and Biosensors Based on Isoquinoline Scaffolds

The fluorescent properties and metal-chelating capabilities of the isoquinoline scaffold make it an excellent platform for the development of imaging agents and biosensors. nih.gov These tools are vital for visualizing biological processes in real-time and for diagnostic applications. mdpi.com

Design of Lanthanide Complexes for Near-Infrared (NIR) Optical Probes

There is a significant interest in developing optical probes that operate in the near-infrared (NIR) region (700-1700 nm) because light in this window can penetrate deeper into biological tissues with minimal autofluorescence. nih.gov Isoquinoline-based ligands have been successfully used to create highly luminescent lanthanide complexes that emit in the NIR range. nih.govepfl.ch

The design of these probes involves incorporating an isoquinoline "antenna" into a chelating ligand that can sensitize the emission of a lanthanide ion, such as Neodymium (Nd³⁺) or Ytterbium (Yb³⁺). nih.govresearchgate.net The isoquinoline core absorbs light at a suitable wavelength and efficiently transfers the energy to the lanthanide ion, which then emits light in the NIR region. nih.gov The specific challenge is to design ligands that create NIR-emitting agents with excitation wavelengths compatible with biological applications and that are bright enough for sensitive detection. nih.govepfl.chresearchgate.net Researchers have synthesized isoquinoline-based polyaminocarboxylate ligands that form stable and highly emissive complexes with lanthanide ions. nih.govepfl.ch

Key features of these isoquinoline-based lanthanide complexes include:

High Thermodynamic Stability: Ensures that the lanthanide ion does not dissociate from the ligand in a biological environment. nih.govepfl.ch

Optimized Optical Properties: The isoquinoline core allows for the tuning of excitation energies to be more suitable for biological applications. nih.gov

Bishydration: The presence of two water molecules coordinated to the lanthanide ion can enhance the relaxivity for potential use as MRI contrast agents. nih.govepfl.ch

| Lanthanide Complex Property | Finding | Reference |

| Thermodynamic Stability (log KLnL) | 17.7 - 18.7 | nih.govepfl.ch |

| Excitation Wavelengths | Shifted to lower, more biologically compatible energies | nih.gov |

| Coordination | Bishydration of the lanthanide cation demonstrated | nih.govepfl.ch |

Application in Microscopic Imaging and Diagnostics

The bright NIR emission from lanthanide complexes of isoquinoline-based ligands has enabled their use in microscopic imaging. nih.gov Researchers have reported the first observation of a NIR signal from such a complex in an aqueous solution using a microscopy setup, highlighting their potential for high-resolution cellular imaging. nih.govepfl.ch These probes can be used to visualize specific cellular structures or to monitor dynamic processes within living cells.

Beyond microscopy, these imaging agents have potential applications in in vivo diagnostics. mdpi.com Nanoparticles are often used as carriers for imaging agents to improve their stability, circulation time, and accumulation at target sites. nih.gov Isoquinoline-based probes could be incorporated into nanoparticle platforms for targeted imaging of diseases such as cancer. mdpi.com The development of bimodal probes, which combine NIR fluorescence with another imaging modality like Magnetic Resonance Imaging (MRI), is a particularly promising area. nih.gov An agent that is effective for both high-resolution optical imaging and deep-tissue MRI would be a powerful tool for clinical diagnostics. nih.gov

Supramolecular Chemistry of Isoquinoline Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The isoquinoline scaffold is an attractive building block in supramolecular chemistry due to its rigid, planar structure and its capacity for various intermolecular interactions, including π-π stacking, hydrogen bonding, and metal coordination.

The construction of complex, multicyclic isoquinoline scaffolds is an active area of research. nih.govrsc.org The ability to synthesize diversely functionalized isoquinolines allows for the precise control over the assembly of supramolecular structures. rsc.org For example, isoquinoline units can be incorporated into larger macrocycles or polymers to create materials with specific photophysical or recognition properties.

The field of medicinal chemistry has recognized isoquinolines as "privileged structures" because they can serve as templates for drug discovery. nih.gov This concept extends to supramolecular chemistry, where the isoquinoline framework can be used to construct host molecules that can selectively bind to guest molecules of biological or environmental interest. The development of synthetic receptors for anions or cations, for instance, could be based on isoquinoline-containing macrocycles. The inherent properties of the 6-Methoxy-1,4-dimethylisoquinoline, such as its electron density and potential for hydrogen bonding, can be harnessed to direct the formation of well-defined supramolecular architectures with emergent functions.

Applications in Advanced Materials Science

The isoquinoline moiety is not only relevant in biological systems but also holds promise for the development of novel functional materials with tailored electronic, optical, and physical properties.

The incorporation of heterocyclic aromatic units like isoquinoline into polymer backbones can impart desirable properties such as thermal stability, rigidity, and specific electronic characteristics. The synthesis of poly(aryl ether isoquinoline)s has been reported, demonstrating a pathway to new classes of N-heterocyclic polymers. acs.orgacs.org These polymers are synthesized through an intramolecular ring-closure reaction of poly(aryl ether ketone)s. acs.org

The resulting poly(aryl ether isoquinoline)s have been shown to be amorphous materials with high glass transition temperatures (Tg's), ranging from 225 to 320 °C. acs.org Thermogravimetric analysis (TGA) has indicated that these polymers exhibit 5% weight loss at temperatures above 500 °C in both air and nitrogen atmospheres, highlighting their excellent thermal stability. acs.org The properties of these polymers can be tuned by creating copolymers of poly(aryl ether ketone)s and poly(aryl ether isoquinoline)s. acs.org The potential to create such robust polymers suggests that monomers like 6-methoxy-1,4-dimethylisoquinoline could be used to synthesize new functional materials with tailored properties for various high-performance applications.

Isoquinoline derivatives have attracted significant interest for their luminescent and fluorescent properties. mdpi.comnih.gov These optical properties are highly sensitive to the substitution pattern on the isoquinoline ring. For example, the introduction of methoxy groups can significantly enhance the fluorescence quantum yield of related sensor molecules. rsc.org A comparative study on methoxy-substituted carbostyrils (derivatives of the isomeric quinoline) revealed that the position of the methoxy group has a distinct effect on fluorescence wavelength, quantum yield, and Stokes shift. researchgate.net This underscores the potential for fine-tuning the optical properties of 6-methoxy-1,4-dimethylisoquinoline.

The fluorescent properties of isoquinolines have been harnessed to develop chemical sensors. For instance, isoquinoline-based ligands have been synthesized to act as fluorescent sensors for metal ions like zinc (Zn²⁺) and copper (Cu²⁺). acs.orgnih.govrsc.org These sensors often exhibit enhanced fluorescence upon binding to the target ion. acs.orgnih.gov In some cases, remarkable selectivity has been achieved, for example, in discriminating between Zn²⁺ and Cadmium (Cd²⁺). rsc.orgnih.gov The introduction of methoxy groups into an isoquinoline-derivatized fluorescent sensor was shown to significantly enhance its fluorescence, making it suitable for fluorescence microscopy in living cells. rsc.org

Furthermore, the development of luminescent materials for applications in organic light-emitting diodes (OLEDs) and other display technologies is an active area of research. Dihydrothieno[2,3-c]isoquinoline derivatives have been explored as luminescent materials, and some quinoline-based phosphors are being investigated for organic display applications. acs.orgdocumentsdelivered.com Europium complexes with isoquinoline-derived ligands have been used to create luminescent down-shifting layers that improve the efficiency of solar cells. rsc.org Given these findings, 6-methoxy-1,4-dimethylisoquinoline and its derivatives represent a promising class of compounds for the development of new optical and sensor materials.

Table 2: Optical Properties and Applications of Isoquinoline Derivatives

| Isoquinoline Derivative/System | Application | Key Optical Property/Finding | Reference(s) |

| Isoquinoline-derivatized tris(2-pyridylmethyl)amines | Fluorescent Zinc Sensor | Introduction of methoxy groups significantly enhances fluorescence. | rsc.org |

| 1-isoTQEN and 3-isoTQEN | Fluorescent Zinc Sensor | Enhanced fluorescence intensity compared to quinoline (B57606) isomer. | acs.orgnih.gov |

| Benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylamide derivatives | Fluorescent Copper Sensor | High fluorescence turn-on response towards Cu²⁺. | rsc.org |

| Dihydrothieno[2,3-c]isoquinoline derivatives | Luminescent Materials | Investigated as fluorescent materials. | acs.org |

| Isoquinoline-Eu(III) complex | Solar Cell Efficiency Enhancement | Acts as a luminescent down-shifting layer. | rsc.org |

Future Directions and Research Gaps

Untapped Synthetic Strategies for 6-Methoxy-1,4-dimethylisoquinoline

The synthesis of substituted isoquinolines is a well-established field of organic chemistry, yet the specific case of 6-Methoxy-1,4-dimethylisoquinoline offers opportunities for methodological refinement and innovation. While classical approaches like the Bischler-Napieralski or Pictet-Spengler reactions provide foundational routes, future research should focus on developing more efficient, versatile, and environmentally benign strategies. nih.gov

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. These methods could allow for the late-stage functionalization of the isoquinoline (B145761) core, providing rapid access to a diverse library of derivatives. Furthermore, the development of one-pot, multi-component reactions would be a significant advance, enabling the construction of the 6-Methoxy-1,4-dimethylisoquinoline scaffold from simple, readily available starting materials in a single, efficient operation. harvard.edu Such strategies would not only streamline the synthesis but also facilitate the generation of analogs for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Optimization of reaction conditions for the cyclization of substituted β-arylethylamine precursors. nih.gov |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Development of continuous-flow processes for key synthetic steps. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for the stereoselective synthesis of precursors. |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Exploration of visible-light-mediated cyclization and functionalization reactions. |

Comprehensive Mechanistic Elucidation of Biological Activities

The biological activities of isoquinoline alkaloids are incredibly diverse, ranging from antimicrobial and anti-inflammatory to neuroprotective and antitumor effects. nih.gov The addition of methyl and methoxy (B1213986) groups to the isoquinoline scaffold can significantly influence its chemical properties and, consequently, its biological activity. frontiersin.org For 6-Methoxy-1,4-dimethylisoquinoline, a systematic investigation into its potential pharmacological effects is a critical research gap.

Future studies should employ a battery of in vitro and in cell-based assays to screen for a wide range of biological activities. Should any significant activity be identified, subsequent research must focus on elucidating the underlying mechanism of action. This would involve identifying the specific molecular targets and signaling pathways that are modulated by the compound. Techniques such as thermal shift assays, surface plasmon resonance, and cellular thermal shift assays (CETSA) can be employed to identify direct binding partners.

Integration of Multi-Omics Data in Chemical Biology Studies

To gain a holistic understanding of the biological effects of 6-Methoxy-1,4-dimethylisoquinoline, the integration of multi-omics data is indispensable. researchgate.net This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the cellular response to chemical perturbation. nih.govrsc.org

By treating cell lines or model organisms with 6-Methoxy-1,4-dimethylisoquinoline and analyzing the resulting changes at multiple molecular levels, researchers can identify key pathways and networks affected by the compound. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics can then provide insights into the downstream effects on cellular metabolism. The integrated analysis of these datasets can help to generate hypotheses about the compound's mechanism of action and identify potential biomarkers of its activity. researchgate.net

| Omics Platform | Information Gained | Potential Application for 6-Methoxy-1,4-dimethylisoquinoline |

| Transcriptomics | Changes in gene expression profiles. | Identification of genes and pathways regulated by the compound. mdpi.com |

| Proteomics | Alterations in protein abundance and modifications. | Discovery of direct protein targets and downstream signaling effects. |

| Metabolomics | Fluctuations in endogenous metabolite levels. | Understanding the impact on cellular metabolism and biochemical pathways. nih.gov |

| Lipidomics | Changes in the lipid composition of cells. | Investigating effects on cell membranes and lipid signaling. |

Development of Novel Analytical and Characterization Techniques

The accurate and sensitive detection and characterization of 6-Methoxy-1,4-dimethylisoquinoline and its metabolites are crucial for all aspects of its research, from synthesis to biological studies. While standard techniques like NMR, mass spectrometry, and chromatography are essential, there is always room for the development of more advanced analytical methods. mdpi.com

Future research could focus on developing novel hyphenated techniques, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), for the rapid and efficient analysis of complex mixtures containing isoquinoline alkaloids. Additionally, the development of specific molecular probes or biosensors for 6-Methoxy-1,4-dimethylisoquinoline could enable real-time monitoring of its distribution and concentration in biological systems.

Discovery of New Biological Targets and Therapeutic Applications for Methylated Methoxyisoquinolines

The vast chemical space occupied by methylated methoxyisoquinolines suggests that many of their biological targets and therapeutic applications remain to be discovered. researchgate.net A systematic approach to screening libraries of these compounds against a wide range of biological targets could uncover novel therapeutic opportunities. nih.gov

Emerging drug discovery platforms, such as high-throughput screening (HTS) and phenotypic screening, can be leveraged to identify new biological activities for compounds like 6-Methoxy-1,4-dimethylisoquinoline. Furthermore, computational approaches, including molecular docking and virtual screening, can be used to predict potential protein targets and guide the design of more potent and selective analogs. The ultimate goal is to translate these fundamental discoveries into the development of new therapeutic agents for a variety of diseases. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-Methoxy-1,4-dimethylisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors or modification of isoquinoline scaffolds. For example, bromoethanol and triethylamine in THF under reflux can introduce methoxy groups (similar to Scheme 1 in ). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature (e.g., 135°C for ring closure reactions). Catalytic systems like PdCl₂(PPh₃)₂ enhance cross-coupling efficiency for substituent introduction (see ). Low yields (<50%) may arise from competing side reactions; monitoring via TLC or HPLC is critical .

Q. What spectroscopic techniques are most reliable for characterizing 6-Methoxy-1,4-dimethylisoquinoline?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substitution patterns, particularly distinguishing between methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. Infrared (IR) spectroscopy identifies carbonyl or aromatic C-H stretches. For ambiguous spectral assignments, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals ( ). Purity should be validated via HPLC with UV detection at λ ~254 nm .

Q. How can researchers design biological activity assays for this compound?

- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Dose-response curves (IC₅₀) should be generated with triplicate measurements to ensure reproducibility. For cytotoxicity, use MTT assays on cell lines (e.g., HEK293 or HeLa) with positive controls (e.g., doxorubicin). Structural analogs (e.g., 4-chloro-1-methoxyisoquinoline in ) provide benchmarks for activity comparisons. Include negative controls (DMSO vehicle) to exclude solvent effects .

Advanced Research Questions

Q. How can contradictory biological activity data between structural analogs be resolved?

- Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. For example, 6-methoxy versus 4-chloro substituents ( vs. 12) may alter steric hindrance or hydrogen bonding. Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validate target engagement. Statistical tools like ANOVA or principal component analysis (PCA) identify outliers. Molecular docking (e.g., AutoDock Vina) models interactions to rationalize discrepancies .

Q. What experimental design principles apply to optimizing substituent effects on pharmacological properties?

- Methodological Answer : Use factorial design ( ) to test variables like substituent position (methoxy vs. methyl), solvent polarity, and temperature. A 2³ factorial matrix evaluates interactions between factors. For instance, para-substituted analogs may enhance solubility, while meta-substitution affects target binding. QSAR models correlate logP, polar surface area, and IC₅₀ values. Prioritize substituents with Hammett constants (σ) that balance electron-donating/withdrawing effects .

Q. How can computational methods predict metabolic stability of 6-Methoxy-1,4-dimethylisoquinoline?

- Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME or Schrödinger’s QikProp. Focus on cytochrome P450 (CYP) metabolism hotspots (e.g., methoxy demethylation). Molecular dynamics (MD) simulations (e.g., GROMACS) model enzyme-substrate interactions over 100-ns trajectories. Compare with experimental microsomal stability data (e.g., rat liver microsomes + NADPH). Validate predictions via LC-MS/MS metabolite identification .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer : Degradation is minimized by storing at -20°C in amber vials under inert gas (N₂/Ar). Lyophilization enhances stability for aqueous-sensitive compounds. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Add antioxidants (e.g., BHT) or chelating agents (EDTA) if metal-catalyzed oxidation is suspected ( ). For hygroscopic derivatives, use desiccants (silica gel) in storage containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.